molecular formula C8H8N4O2 B143449 methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 126149-77-7

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B143449
CAS No.: 126149-77-7
M. Wt: 192.17 g/mol
InChI Key: CZYXVFNNUIUREC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Methyl 4-Amino-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate has been found to interact with various enzymes and proteins. For instance, it has been reported to be a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound provides ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, this compound has shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing ATP from binding and the kinase from being activated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with the PKB signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecular frameworks .

Properties

IUPAC Name

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYXVFNNUIUREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575976
Record name Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126149-77-7
Record name Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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